Germanium nitride

Übersicht

Beschreibung

Germanium nitride is an inorganic compound with the chemical formula Ge₃N₄. It is a colorless, inert solid that crystallizes in several polymorphs, with the most stable being the trigonal β-form. This compound is known for its high thermal stability and unique electronic properties, making it a valuable material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Germanium nitride can be synthesized through the direct reaction of germanium with ammonia. The reaction is typically carried out at elevated temperatures to ensure complete conversion: [ 3 \text{Ge} + 4 \text{NH}_3 \rightarrow \text{Ge}_3\text{N}_4 + 6 \text{H}_2 ]

Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition (CVD) techniques. This method involves the decomposition of germanium-containing precursors in the presence of nitrogen sources at high temperatures, resulting in the deposition of this compound films on substrates .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form germanium oxide and nitrogen gas.

Reduction: It can be reduced back to elemental germanium under specific conditions.

Substitution: this compound can participate in substitution reactions where nitrogen atoms are replaced by other elements or groups.

Common Reagents and Conditions:

Oxidation: Typically involves oxygen or oxidizing agents at elevated temperatures.

Reduction: Often requires reducing agents such as hydrogen gas or lithium aluminum hydride.

Substitution: Various halides or organometallic compounds can be used under controlled conditions.

Major Products:

Oxidation: Germanium oxide (GeO₂) and nitrogen gas (N₂).

Reduction: Elemental germanium (Ge).

Substitution: Depending on the substituent, products can vary widely.

Wissenschaftliche Forschungsanwendungen

Semiconductor Applications

Transistors and Solar Cells

Germanium nitride is widely used as a semiconductor material in the fabrication of transistors and solar cells. Its high electron mobility and ability to form heterojunctions with other semiconductors make it an excellent candidate for enhancing the performance of electronic devices. Research indicates that Ge₃N₄ can be used to improve the efficiency of solar cells by optimizing light absorption and charge carrier dynamics .

Optical Materials

In optics, this compound serves as an effective optical material due to its favorable refractive index and transparency in the infrared region. It is utilized in the development of optical coatings and devices such as waveguides and photonic crystals, which are essential for telecommunications and sensor technologies .

Catalytic Applications

Catalysts for Chemical Reactions

this compound exhibits catalytic properties that are beneficial in various chemical processes. For instance, it has been studied as a catalyst in the synthesis of ammonia from nitrogen and hydrogen, showcasing its potential in sustainable chemical production . Additionally, Ge₃N₄ has been explored for its ability to facilitate reactions in fuel cells, contributing to advancements in clean energy technologies .

Materials Science

High-Temperature Structural Materials

Due to its thermal stability and mechanical strength, this compound is considered a promising material for high-temperature applications. It is being investigated for use in refractory ceramics and coatings that can withstand extreme conditions, making it suitable for aerospace and automotive industries .

Nanocomposites

Research has demonstrated that this compound can be integrated into nanocomposite materials to enhance their properties. These composites can exhibit improved electrical conductivity, thermal stability, and mechanical strength, making them ideal for advanced engineering applications .

Case Study 1: this compound in Lithium-Ion Batteries

A study highlighted the role of this compound as a component in lithium-ion battery anodes. The incorporation of Ge₃N₄ improved the electrochemical performance significantly, leading to higher capacity retention during cycling tests. This application underscores the potential of this compound in energy storage technologies .

Case Study 2: Optical Coatings

Research conducted on this compound thin films revealed their effectiveness as optical coatings for infrared optics. The films demonstrated excellent durability and performance under various environmental conditions, making them suitable for military and industrial applications where reliability is crucial .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Semiconductors | Transistors, Solar Cells | High electron mobility, improved efficiency |

| Optoelectronics | Optical Coatings, Photonic Devices | Transparency in IR region |

| Catalysis | Ammonia Synthesis, Fuel Cells | Enhanced reaction rates |

| Materials Science | High-Temperature Ceramics | Thermal stability |

| Nanocomposites | Advanced Engineering Materials | Improved conductivity and strength |

Wirkmechanismus

The mechanism by which germanium nitride exerts its effects is primarily through its electronic and structural properties. The compound’s high thermal stability and inertness make it an excellent material for high-temperature applications. Its ability to form stable films and interfaces is crucial for its use in semiconductor devices. The molecular targets and pathways involved include interactions with other semiconductor materials and the formation of stable, insulating layers .

Vergleich Mit ähnlichen Verbindungen

Silicon nitride (Si₃N₄): Known for its high hardness and thermal stability, used in similar applications as germanium nitride.

Gallium nitride (GaN): Widely used in optoelectronics, particularly in light-emitting diodes (LEDs) and high-electron-mobility transistors (HEMTs).

Germanium phosphide (GeP): Another germanium-based compound with applications in electronics and optoelectronics.

Uniqueness of this compound: this compound stands out due to its unique combination of electronic properties and thermal stability. Unlike silicon nitride, this compound has a higher dielectric constant, making it more suitable for certain electronic applications. Compared to gallium nitride, this compound offers different electronic band structures, which can be advantageous in specific optoelectronic devices .

Biologische Aktivität

Germanium nitride (Ge₃N₄) is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer treatment. This article reviews the biological effects of this compound, focusing on its immunostimulatory properties, potential anticancer effects, and underlying mechanisms of action.

Overview of Germanium Compounds

Germanium is a metalloid that occurs in various forms, including organic and inorganic compounds. Among these, this compound is noted for its unique properties and applications in electronics and optics, but its biological activities are increasingly being studied. Organic germanium compounds, such as Ge-132, have been documented to possess significant biological activity, including immune enhancement and antioxidant effects .

Immunostimulatory Effects

Recent studies have highlighted the immunomodulatory effects of germanium compounds. A randomized double-blind study involving Bio-Germanium demonstrated that it significantly enhances natural killer (NK) cell activity. The study included 130 participants and showed increased NK cell cytotoxicity at various effector-to-target cell ratios (E:T) compared to a placebo group .

Key Findings from Clinical Studies

- NK Cell Activity : The Bio-Germanium group exhibited increased NK cell activity with statistical significance (P < 0.01) across multiple E:T ratios.

- Immunoglobulin Activation : There was a significant difference in IgG1 levels between the Bio-Germanium and placebo groups (P = 0.044), indicating enhanced humoral immunity.

- Cytokine Production : Bio-Germanium was shown to stimulate the production of tumor necrosis factor (TNF)-α and activate B cells, suggesting a dual mechanism of action involving both innate and adaptive immunity .

Anticancer Properties

Germanium compounds have been explored for their potential anticancer effects. Research indicates that they may inhibit tumor growth through various mechanisms:

- Cytotoxic Activity : Studies suggest that germanium can enhance the cytotoxicity of immune cells against cancer cells. The activation of macrophages and NK cells plays a crucial role in this process.

- Inhibition of Inflammatory Pathways : Germanium has been shown to suppress inflammatory pathways, which are often upregulated in cancerous tissues. By inhibiting NF-κB and MAPK pathways, germanium may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

The biological activity of this compound can be attributed to several mechanisms:

- Immune Modulation : Germanium enhances the function of immune cells, including macrophages and NK cells, leading to improved immune responses against tumors.

- Antioxidant Activity : Germanium compounds exhibit antioxidant properties that may protect cells from oxidative stress, a contributor to cancer progression .

- Cytokine Regulation : By modulating cytokine levels, germanium can influence both innate and adaptive immune responses.

Case Studies

Several case studies have illustrated the biological efficacy of germanium compounds:

- A study on mice treated with Ge-132 showed significant increases in interferon production and enhanced NK cell activity, supporting its role as an immunomodulatory agent .

- Clinical trials have demonstrated that oral administration of organic germanium can lead to improved immune function in humans, indicating its potential as a therapeutic agent in immunotherapy.

Comparative Analysis of Biological Activities

| Property | Bio-Germanium | Ge₃N₄ |

|---|---|---|

| NK Cell Activation | Significant increase | Potential enhancement |

| Cytokine Production | TNF-α activation | Not extensively studied |

| Antioxidant Activity | Present | Limited evidence |

| Anticancer Activity | Documented | Emerging research |

Eigenschaften

InChI |

InChI=1S/Ge3N4/c4-1-7(2-5)3-6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHRBFZLLFBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

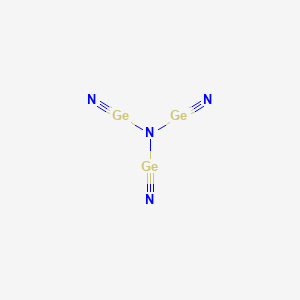

N#[Ge]N([Ge]#N)[Ge]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12065-36-0 | |

| Record name | Germanium nitride (Ge3N4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: What is the molecular formula and weight of germanium nitride?

A1: The molecular formula of this compound is Ge3N4. Its molecular weight is approximately 249.55 g/mol.

Q2: What are the different polymorphs of this compound?

A2: this compound exists in three main polymorphs: α-Ge3N4, β-Ge3N4, and γ-Ge3N4. [] α- and β-Ge3N4 adopt hexagonal structures, while γ-Ge3N4 exhibits a cubic spinel structure. [, ]

Q3: How does the presence of this compound affect the surface roughness of germanium substrates?

A3: While this compound layers are thermally more stable than germanium oxide (GeO2) layers, they are susceptible to degradation in humid environments. This reaction with hydroxyl groups leads to the conversion of Ge–N bonds to Ge–O bonds, forming a GeO2 layer and significantly increasing surface roughness due to the formation of GeO2 islands. []

Q4: Can the dielectric constant of silicon this compound be tuned?

A4: Yes, both the high-frequency and static dielectric constants of silicon germanium nitrides increase with increasing germanium concentration. This allows for tunable dielectric properties in these materials. []

Q5: What is the stability of this compound in humid environments?

A5: this compound degrades in humid air, with hydroxyl groups reacting with Ge-N bonds to form Ge-O bonds. This process can lead to the complete conversion of Ge3N4 to GeO2 within hours, even at room temperature under high humidity conditions. []

Q6: How does this compound compare to germanium oxide in terms of stability for Ge-based devices?

A6: Although Ge3N4 possesses superior thermal stability compared to GeO2, its susceptibility to humidity requires careful consideration during device fabrication. []

Q7: What role does this compound play in improving adhesion in semiconductor devices?

A7: A germanium-containing layer, such as this compound, can significantly improve the adhesion of poorly adherent layers (e.g., silicon nitride, silicon dioxide) to copper interconnects. This enhancement prevents delamination and ensures device integrity. []

Q8: Can this compound be used as a gate insulator for transistors?

A8: Yes, this compound has been investigated as a potential gate insulator for transistors. Studies have explored its deposition on indium phosphide (InP) substrates for InP metal-insulator-semiconductor field-effect transistors (MISFETs). [] The use of a this compound passivation layer in gallium arsenide (GaAs) metal-oxide-semiconductor capacitors (MOSCAPs) has also been shown to improve interface quality and reduce trap densities. []

Q9: How does the addition of a this compound interfacial layer affect chalcogenide random access memory (CRAM) devices?

A9: Incorporating a this compound interfacial layer in CRAM devices has been shown to improve performance. The layer's excellent interfacial properties, high electrical resistivity, and low thermal conductivity contribute to a lower threshold voltage during operation. []

Q10: Does this compound exhibit photocatalytic activity?

A10: Yes, β-Ge3N4, when loaded with a RuO2 cocatalyst, exhibits photocatalytic activity for overall water splitting under ultraviolet irradiation. The activity and stability of the catalyst are influenced by its crystallinity, with higher crystallinity leading to improved performance and reduced self-decomposition. []

Q11: Have there been any computational studies on the electronic structure of this compound?

A11: Yes, first-principles calculations based on density functional theory (DFT) have been used to investigate the structural, electronic, and optical properties of different this compound polymorphs. [] These studies provide insights into the electronic band structure, band gap, and dielectric constants of these materials.

Q12: What do DFT calculations reveal about the potential of this compound as a gate dielectric?

A12: DFT calculations suggest that both the band gap and static dielectric constants of this compound (similar to silicon nitride) could meet the requirements for gate dielectrics in germanium-based field-effect transistors. []

Q13: Can computational methods be used to predict the crystal structures of germanium nitrides and phosphides?

A13: Yes, computational approaches, such as ab initio calculations, can be employed to predict the crystal structures of germanium nitrides and phosphides. These predictions are based on identifying trends in local bonding environments within optimized structures of known binary compounds. []

Q14: Have there been any studies on the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films using computational methods?

A14: Yes, reverse Monte Carlo refinement based on experimental electron diffraction data, combined with DFT molecular dynamics simulations, has been used to investigate the atomic structure of nitrogen-doped Ge2Sb2Te5 thin films used in phase-change memory applications. [] This research sheds light on the role of nitrogen doping in modifying the structural and electronic properties of these materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.